molecular formula C15H13NO6 B8339509 4-Methoxy-2-(2-nitrophenoxy)-benzoic Acid Methyl Ester

4-Methoxy-2-(2-nitrophenoxy)-benzoic Acid Methyl Ester

Cat. No. B8339509
M. Wt: 303.27 g/mol
InChI Key: JKYJDZYNGHLKRO-UHFFFAOYSA-N
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Patent
US06395919B1

Procedure details

A solution of 2-methoxycarbonyl-5-methoxyphenol (34.1 g, 0.187 mol), 2-nitrofluorobenzene (19.7 mL, 0.187 mol), and K2CO3 (65 g, 0.467 mol) in DMF (200 mL) was heated at 110° C. for 18 h. The solution was diluted with water (200 mL) and extracted with EtOAc. The EtOAc layer was concentrated to give the crude title compound (57 g)which was used as is for the next step without further purification.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[OH:13])=[O:4].[N+:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1F)([O-:16])=[O:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[N+:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:13][C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[C:3]([O:2][CH3:1])=[O:4])([O-:16])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)OC)O
Name
Quantity
19.7 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)F
Name
Quantity
65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC2=C(C=CC(=C2)OC)C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.